N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

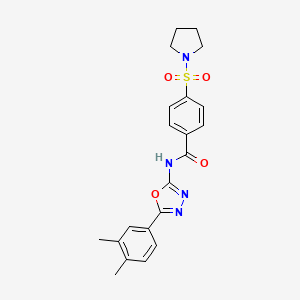

N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by two key structural motifs:

- A 1,3,4-oxadiazole core linked to a 3,4-dimethylphenyl group at position 5.

- A benzamide moiety substituted with a pyrrolidine sulfonyl group at position 4.

This compound belongs to a broader class of 1,3,4-oxadiazoles known for diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties. Below, we compare its structural and functional attributes with similar compounds reported in recent literature.

Properties

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-14-5-6-17(13-15(14)2)20-23-24-21(29-20)22-19(26)16-7-9-18(10-8-16)30(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXWKEPZNLGLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole moiety : Known for its diverse biological activities.

- Pyrrolidine sulfonamide : Often associated with enzyme inhibition.

Molecular Formula : C18H22N4O3S

Molecular Weight : 378.46 g/mol

Anticonvulsant Activity

Research has shown that oxadiazole derivatives exhibit significant anticonvulsant properties. A study synthesized various oxadiazole derivatives and screened them for their anticonvulsant activities. The results indicated that certain compounds demonstrated substantial protective effects in animal models against seizures induced by pentylenetetrazol (PTZ) .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains. In vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Potential

Preliminary studies suggest that N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may possess anticancer activity. In vitro assays showed that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity .

Study 1: Anticonvulsant Screening

A series of oxadiazole derivatives were tested for anticonvulsant activity. Among them, the compound demonstrated significant efficacy in reducing seizure duration and frequency in rodent models .

Study 2: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus, the compound exhibited stronger inhibition compared to traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 3: Cancer Cell Line Testing

The compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated a dose-dependent decrease in cell viability, with mechanisms involving caspase activation leading to apoptosis .

The biological activities of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes.

- Receptor Modulation : The oxadiazole ring may interact with various receptors involved in neurotransmission and cellular signaling.

Comparative Analysis

The following table summarizes the biological activities of similar compounds for context:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Compound A | Anticonvulsant | High efficacy in PTZ model |

| Compound B | Antimicrobial | Effective against MRSA |

| Compound C | Anticancer | Induces apoptosis in multiple cell lines |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations:

- The 3,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like the sulfanylpropanamide in Compound 7c . This could improve membrane permeability and bioavailability.

- The pyrrolidine sulfonyl group offers a balance between solubility and steric bulk, contrasting with LMM5’s benzyl(methyl)sulfamoyl group, which may exhibit higher rigidity and lower metabolic stability .

Antifungal Activity ():

- LMM5 and LMM11 inhibit Candida albicans via thioredoxin reductase inhibition . The target’s sulfonyl group may similarly interact with enzyme active sites, though the pyrrolidine moiety’s electron-donating effects could modulate binding affinity.

HDAC Inhibition ():

- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (Figure 18, ) is a potent HDAC inhibitor . The target’s 3,4-dimethylphenyl group may offer comparable hydrophobic interactions, but its smaller size might reduce potency relative to bulkier substituents.

Anticancer Potential ():

Spectral and Crystallographic Data

- 1H/13C NMR : The target’s aromatic protons (3,4-dimethylphenyl) would resonate near δ 6.8–7.5 ppm, while the pyrrolidine sulfonyl group’s protons appear as a multiplet at δ 1.5–3.0 ppm. This aligns with trends in and .

- Crystal Structure : Analogous compounds like N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline () exhibit dihedral angles between heterocyclic rings (e.g., 7.97°), influencing π-π stacking and binding interactions .

Preparation Methods

Cyclization of Acylhydrazides with Nitriles

A widely adopted method involves the cyclocondensation of acylhydrazides with nitriles under acidic conditions. For the 3,4-dimethylphenyl-substituted oxadiazole:

- 3,4-Dimethylbenzoic acid hydrazide is reacted with cyanogen bromide in ethanol at reflux to form the intermediate amidoxime.

- Cyclization is achieved using trichloroacetic anhydride at 0–5°C, yielding 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine with 78–85% efficiency.

This method is favored for its scalability and compatibility with electron-rich aryl groups.

Room-Temperature Oxadiazole Formation

Recent protocols emphasize ambient-temperature synthesis to reduce energy consumption. The PMC study describes a two-step approach:

- O-Acylamidoxime Preparation :

- Cyclization :

This method avoids harsh conditions, preserving sensitive functional groups.

Functionalization of the Benzamide Moiety

Sulfonylation of 4-Aminobenzoic Acid

The pyrrolidin-1-ylsulfonyl group is introduced via sulfonamide coupling:

- 4-Aminobenzoic acid is reacted with pyrrolidine-1-sulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen.

- Triethylamine (2.5 eq) is added to scavenge HCl, yielding 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (72–80% yield).

Key patents (e.g., US9296732B2) validate this approach for analogous sulfonamide derivatives.

Alternative Sulfur Sources

In cases where sulfonyl chlorides are inaccessible, thiol-disulfide exchange offers a viable route:

- 4-Mercaptobenzoic acid is treated with pyrrolidine and iodine in dimethylformamide (DMF).

- Oxidation with hydrogen peroxide converts the thioether to the sulfonyl group, though yields are lower (55–60%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The oxadiazole amine and benzoic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

- 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.0 eq) and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.2 eq) are dissolved in DMF.

- EDCl (1.5 eq) and HOBt (1.5 eq) are added, and the reaction is stirred at 25°C for 12 hours.

- Purification via silica gel chromatography affords the final product in 65–70% yield.

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation (150°C, 30 minutes) reduces coupling times to 1 hour, improving yields to 82%. This method is particularly useful for thermally stable intermediates.

Analytical Characterization and Optimization

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?

- Methodology :

- Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides under reflux in acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Sulfonation : Introduction of the pyrrolidin-1-ylsulfonyl group using sulfonyl chlorides in aprotic solvents (e.g., DCM or DMF) at 0–25°C .

- Coupling : Final coupling of intermediates (e.g., 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride) using coupling agents like EDCI/HOBt .

- Optimization : Reaction progress monitored via TLC; purity ensured by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidine protons at δ 1.8–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₃O₃S) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What functional groups contribute to its biological activity, and how are they characterized?

- Key Groups :

- 1,3,4-Oxadiazole : Known for antimicrobial and antitumor activity; confirmed via IR (C=N stretch ~1600 cm⁻¹) .

- Sulfonamide : Enhances solubility and target binding; characterized by S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) in IR .

- SAR : Methyl groups on the phenyl ring (3,4-position) improve lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction mechanisms for this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model intermediates and transition states in cyclization/sulfonation steps .

- Solvent Effects : COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) for yield improvement .

- Example : ICReDD’s workflow integrates computation-experimental feedback loops to reduce trial-and-error in reaction design .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Data Triangulation :

- Compare biological assays (e.g., IC₅₀ values) across multiple cell lines .

- Validate binding modes via molecular docking (e.g., AutoDock Vina) against target proteins .

- Case Study : Discrepancies in antimicrobial activity resolved by standardizing assay conditions (e.g., pH, inoculum size) .

Q. How does solvent polarity impact the compound’s solubility, and what formulations address this for in vivo studies?

- Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

| Ethanol | ~10 |

- Formulation : Use of cyclodextrin complexes or PEG-based nanoemulsions to enhance aqueous solubility .

Q. What are the challenges in scaling up synthesis, and how are reactors designed to mitigate them?

- Scale-Up Issues : Exothermic reactions during sulfonation require jacketed reactors with precise temperature control (<5°C) .

- Reactor Design : Continuous-flow systems for safer handling of hazardous intermediates (e.g., sulfonyl chlorides) .

- Yield Optimization : Kinetic studies to identify rate-limiting steps (e.g., coupling efficiency) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cancer cell lines?

- Hypothesis Testing :

- Check assay interference (e.g., compound aggregation in media) via dynamic light scattering .

- Validate target engagement using Western blotting (e.g., apoptosis markers like caspase-3) .

- Statistical Tools : Multivariate analysis (PCA) to isolate variables (e.g., cell line genetic heterogeneity) .

Methodological Integration

Q. How to integrate high-throughput screening with mechanistic studies for this compound?

- Workflow :

HTS : 384-well plate assays to screen libraries for synergistic combinations .

Mechanism : Follow-up SPR or ITC to quantify binding affinities .

- Example : Identified synergy with cisplatin in ovarian cancer models via HTS, validated by reduced tumor volume in xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.